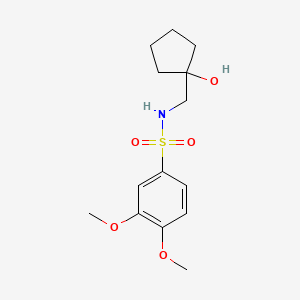
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide, also known as HOCPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HOCPCA is a potent agonist of the G protein-coupled receptor GPR35, which is expressed in various tissues and organs, including the immune system, gastrointestinal tract, and central nervous system.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of sulfonamide molecules, including studies on their structure and properties through spectroscopic tools and computational analyses. For instance, the synthesis, structural characterization, and investigation of electronic properties of sulfonamide derivatives have been conducted to understand their molecular and electronic structures, guiding spectral assignments and predicting molecule stability (Ayyaz Mahmood, Tehmina Akram, E. B. Lima, 2016; P. Murthy, V. Suneetha, et al., 2018).
Computational Studies
Computational studies have explored the structural and electronic properties of sulfonamide compounds, providing insights into their vibrational wave numbers, molecular electrostatic potential, and interaction with proteins. These studies aim to match computationally obtained spectral data with experimental results for better understanding molecular behavior (P. Murthy, V. Suneetha, et al., 2018).
Anticancer Activities
Several studies have investigated the anticancer activities of sulfonamide derivatives, exploring their potential as therapeutic agents. For example, the synthesis and evaluation of sulfonamide derivatives as selective inhibitors and their impact on cancer cell growth have been explored, highlighting the potential of these compounds in cancer therapy (Wei Wang, Lin Ao, et al., 2012).
Molecular Dynamic and Quantum Chemical Studies
Molecular dynamic and quantum chemical studies have been conducted to predict the inhibition efficiencies of sulfonamide derivatives on corrosion of metals, providing insights into their adsorption and corrosion inhibition properties. This research is crucial for understanding the practical applications of these compounds in materials science (S. Kaya, Lei Guo, et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-19-12-6-5-11(9-13(12)20-2)21(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOIFUXDVKLNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
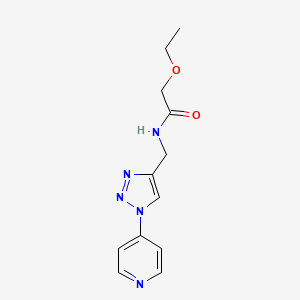
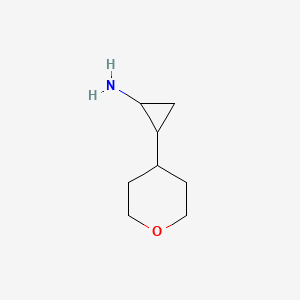

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
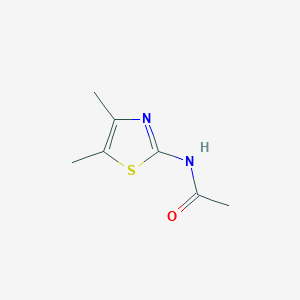


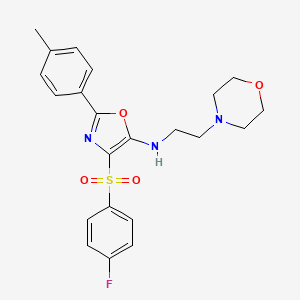
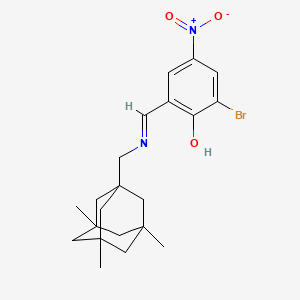
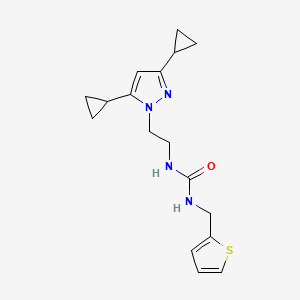
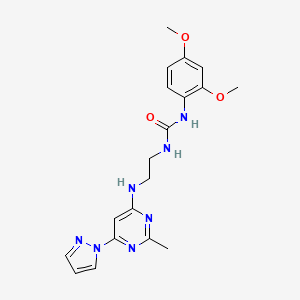
![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
